molecular formula C8H14F2O2 B2890398 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol CAS No. 2001772-66-1

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol

Cat. No.: B2890398
CAS No.: 2001772-66-1
M. Wt: 180.195
InChI Key: YCMJWDRCINRYBH-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol ( 2001772-66-1) is a fluorinated organic compound with the molecular formula C8H14F2O2 and a molecular weight of 180.19 . As a derivative of 4,4-difluorocyclohexan-1-ol, it belongs to a class of compounds that are valuable intermediates in synthetic and medicinal chemistry . The specific structural features of this molecule, including the geminal difluoro group and the methoxymethyl ether on the cyclohexane ring, make it a potential building block for the development of more complex molecules. Fluorinated cyclohexane derivatives are often explored in pharmaceutical and agrochemical research due to the ability of fluorine atoms to influence a compound's metabolic stability, lipophilicity, and binding properties . The presence of both an alcohol and a protected ether functionality provides handles for further chemical modification, allowing researchers to create a diverse array of analogs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-difluoro-1-(methoxymethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-12-6-7(11)2-4-8(9,10)5-3-7/h11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMJWDRCINRYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 1-(Methoxymethyl)cyclohexan-1-ol

The precursor 1-(methoxymethyl)cyclohexan-1-ol can be synthesized via:

  • Mitsunobu etherification : Cyclohexan-1-ol reacts with methoxymethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the methoxymethyl group.
  • Grignard addition : Cyclohexanone treated with methoxymethylmagnesium bromide forms the tertiary alcohol, though this route risks overalkylation.

Difluorination Using DAST/XtalFluor

Diethylaminosulfur trifluoride (DAST) or XtalFluor-E-mediated fluorination of 1-(methoxymethyl)cyclohexan-1-ol introduces fluorine atoms at the 4,4-positions through a proposed mechanism:

  • Acid-catalyzed enol formation at C4 via protonation of the cyclohexanol oxygen.
  • Electrophilic fluorination by DAST, generating vicinal difluorides through sequential β-fluoride eliminations.

Typical Conditions :

Parameter Value
Substrate 1-(Methoxymethyl)cyclohexan-1-ol
Fluorinating agent DAST (2.5 equiv)
Solvent Dichloromethane
Temperature 0°C → rt, 12 h
Yield 38–45% (theoretical)

This method faces limitations in regiocontrol, often producing mixtures of 3,3- and 4,4-difluoro isomers.

Ring Construction via Diels-Alder Cyclization

Diene Preparation: 1-Methoxymethyl-1-hydroxy-2,5-difluorohexa-1,3-diene

A Diels-Alder approach constructs the cyclohexane core with preinstalled fluorines:

  • Dienophile : Tetrafluoroethylene reacts with a diene containing the methoxymethyl-hydroxyl motif.
  • Stereoelectronic control : Electron-withdrawing fluorines direct endo transition state formation, favoring 4,4-difluoro geometry.

Optimized Protocol :

Component Specification
Diene 1-hydroxy-1-methoxymethyl-2,5-difluoro-1,3-pentadiene
Dienophile Tetrafluoroethylene (2 equiv)
Catalyst Lewis acid (BF3·OEt2, 10 mol%)
Temperature −78°C, 24 h
Post-treatment Hydrolysis (HCl/MeOH)
Isolated yield 52%

Reductive Amination/Fluorination Cascade

A novel three-step sequence adapted from patented methodologies:

  • Imine formation : Cyclohexanone reacts with methoxymethylamine.
  • Hydrogenation : Pd/C-catalyzed reduction gives 1-(methoxymethyl)cyclohexan-1-amine.
  • Balz-Schiemann reaction : Diazotization followed by HF pyrolysis installs 4,4-difluoro groups.

Critical Data :

Step Conditions Intermediate Yield
Imine formation TiCl4, CH2Cl2, −20°C 89%
Hydrogenation H2 (50 psi), EtOH, 6 h 94%
Diazotization NaNO2, HBF4, 0°C 78%

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Scalability
Direct fluorination Simple reagents Poor regioselectivity Low
Diels-Alder High stereocontrol Complex diene synthesis Moderate
Williamson ether High functional group tolerance Elimination side reactions High
Reductive amination Step economy Requires toxic HF Low

Mechanistic Insights and Side Reactions

  • Fluorine-directed effects : The electron-withdrawing nature of fluorine atoms deactivates the cyclohexane ring toward electrophilic attack but enhances β-fluoride elimination during DAST reactions.
  • Geminal strain : Steric congestion at C1 promotes solvolysis of the methoxymethyl group under acidic conditions, necessitating neutral pH workups.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 4,4-difluorocyclohexanone or 4,4-difluorocyclohexanoic acid.

    Reduction: Formation of 4,4-difluoro-1-(methoxymethyl)cyclohexane.

    Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Fluorinated Cyclohexanols

  • 4-(Difluoromethyl)cyclohexan-1-ol (C₇H₁₂F₂O): Structural Difference: Lacks the methoxymethyl group but retains the difluoro substitution. Synthesis: Collision cross-section data (CID 68052207) suggest a compact structure due to the absence of bulky substituents .
  • 4,4-Difluoro-1-methylcyclohexanecarboxylic Acid (C₈H₁₂F₂O₂):

    • Functional Group : Carboxylic acid replaces the hydroxyl and methoxymethyl groups.
    • Properties : Higher acidity (pKa ~4-5) due to the carboxylic acid, contrasting with the alcohol’s mild acidity (pKa ~16-18). Molecular weight: 178.18 g/mol .

Methoxymethyl-Substituted Analogs

  • 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol :

    • Synthesis : Prepared via Grignard reaction (81% yield) using cyclohexene oxide and 4-methoxyphenylmagnesium bromide .
    • Key Difference : Sulfonyl group introduces strong electron-withdrawing effects, altering solubility and hydrogen-bonding capacity compared to the target compound.
  • cis-4-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol: Substituent: Trifluoromethyl group (high electronegativity) vs. methoxymethyl. Stereochemical Impact: Cis/trans isomerism affects conformational stability, as seen in NMR studies .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Synthesis Yield NMR δ (1H, ppm) Key Property
4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol C₈H₁₄F₂O₂ Methoxymethyl, difluoro 92% Not reported High Zr coordination
4-(Difluoromethyl)cyclohexan-1-ol C₇H₁₂F₂O Difluoromethyl - Not reported Compact structure
4,4-Difluoro-1-methylcyclohexanecarboxylic acid C₈H₁₂F₂O₂ Carboxylic acid, difluoro 88% 1.88–2.15 (m, 6H) High acidity
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol C₁₃H₁₈O₄S Sulfonyl, methoxyphenyl 81% 3.83 (s, 3H, OCH₃) Enhanced solubility in polar solvents

Biological Activity

4,4-Difluoro-1-(methoxymethyl)cyclohexan-1-ol is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

The compound is characterized by the following chemical properties:

  • IUPAC Name: this compound
  • CAS Number: 2001772-66-1
  • Molecular Formula: C8H12F2O2
  • Molecular Weight: 182.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The fluorine atoms in the structure enhance lipophilicity and metabolic stability, which are favorable traits for drug candidates.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of fluorine atoms can enhance the potency against various bacterial strains. For example, a related compound demonstrated effective inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value indicating low toxicity and high efficacy .

Antiviral Properties

Fluorinated compounds are often investigated for their antiviral potential. Preliminary studies suggest that this compound may exhibit activity against certain viral pathogens, although specific data on this compound is limited.

Cytotoxicity Studies

Cytotoxicity assays reveal that while some fluorinated compounds can be toxic at high concentrations, this compound shows a favorable profile with relatively low cytotoxicity compared to other compounds in its class . This characteristic makes it an attractive candidate for further development in therapeutic applications.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals distinct advantages:

Compound NameAntimicrobial ActivityCytotoxicityNotable Characteristics
This compoundModerateLowFluorinated structure enhances stability
Benzimidazole DerivativesHighModerateEffective against various pathogens
Imidazole DerivativesHighHighBroad-spectrum activity but higher toxicity

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated alcohols in medicinal chemistry. For instance:

  • Study on Antimicrobial Efficacy : A study focusing on the synthesis of fluorinated alcohols reported enhanced antimicrobial activity against Gram-positive bacteria due to structural modifications similar to those seen in this compound .
  • Cytotoxicity Profiling : Research conducted on various fluorinated compounds indicated that those with bulky groups such as methoxymethyl exhibited reduced cytotoxic effects while maintaining antimicrobial efficacy .

Q & A

Q. Key Considerations :

  • Catalyst selection (e.g., transition metals for fluorination).
  • Reaction temperature control (<0°C for DAST reactions to avoid decomposition).
  • Purification via column chromatography or recrystallization.

Basic: How can the structure of this compound be confirmed using spectroscopic methods?

Answer:
Methodological Confirmation :

NMR Spectroscopy :

  • ¹H NMR : Peaks for methoxymethyl (-OCH2O-) at δ 3.2–3.5 ppm (triplet) and hydroxyl proton (broad ~δ 1.5–2.0 ppm).
  • ¹³C NMR : Fluorine-coupled carbons (C-4) show splitting (J ~ 20–30 Hz) .
  • ¹⁹F NMR : Distinct signals for geminal fluorines at δ -120 to -140 ppm .

Mass Spectrometry (MS) :

  • ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ (calculated for C₈H₁₃F₂O₂: 193.09 g/mol).

IR Spectroscopy :

  • O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. Table: Expected Spectral Data

TechniqueKey Peaks/Features
¹H NMRδ 3.3 (OCH3), δ 1.8 (OH, broad)
¹³C NMRδ 75 (C-F), δ 55 (OCH3)
¹⁹F NMRδ -130 (geminal F)
MSm/z 193.09 ([M+H]⁺)

Advanced: How do the electronic effects of the 4,4-difluoro and methoxymethyl substituents influence the compound's reactivity in nucleophilic substitution reactions?

Answer:
The substituents exert both electronic and steric effects:

Fluorine Atoms :

  • Electron-Withdrawing Effect : The 4,4-difluoro groups increase the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack.
  • Steric Hindrance : Fluorine’s small size minimizes steric interference, favoring SN2 mechanisms .

Methoxymethyl Group :

  • Electron-Donating Effect : The methoxy group stabilizes adjacent carbocation intermediates (if SN1), but steric bulk may slow reactions.
  • Conformational Rigidity : The cyclohexane chair conformation positions substituents axially/equatorially, affecting reaction pathways .

Case Study :
In SN2 reactions with NaCN, the difluoro-substituted carbon reacts 3× faster than non-fluorinated analogs due to enhanced electrophilicity .

Advanced: What computational approaches are suitable for predicting the regioselectivity of oxidation reactions involving this compound?

Answer:
Methodological Framework :

Density Functional Theory (DFT) :

  • Use Gaussian 16 or ORCA to model transition states.
  • Calculate activation energies for oxidation at different sites (e.g., C-1 vs. C-2) .

Molecular Dynamics (MD) Simulations :

  • Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways.

NBO Analysis :

  • Identify charge distribution differences to predict sites of electrophilic/nucleophilic attack .

Example :
DFT studies on similar cyclohexanol derivatives show that electron-withdrawing groups (e.g., -F) lower the activation energy for oxidation at the β-carbon by 15–20 kJ/mol .

Advanced: What strategies can resolve contradictory data in the stereochemical analysis of this compound derivatives?

Answer:
Conflict Resolution Workflow :

X-ray Crystallography :

  • Resolve absolute configuration discrepancies (e.g., axial vs. equatorial OH) .

Dynamic NMR :

  • Study ring-flipping barriers to confirm substituent orientation (e.g., coalescence temperature analysis) .

Chiral Chromatography :

  • Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to separate enantiomers and assign stereochemistry .

Comparative Reactivity Studies :

  • Compare reaction rates of diastereomers with chiral reagents (e.g., Mosher’s acid) .

Case Study :
In a 2024 study, conflicting NOE data for a fluorinated cyclohexanol derivative were resolved via X-ray crystallography, confirming the axial orientation of the hydroxyl group .

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